

A Comprehensive Technical Guide to (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

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Compound of Interest

Compound Name: (R)-BoroLeu-(+)-Pinanediol
trifluoroacetate

Cat. No.: B563573

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CAS Number: 179324-87-9

This technical guide provides an in-depth overview of **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate**, a crucial chiral building block in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the production of proteasome inhibitors.

Core Compound Data

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a boronic acid ester derivative that combines a leucine boronic acid moiety with a (+)-pinanediol ester and a trifluoroacetate counterion. This structure provides stereochemical control, stability, and versatility in organic synthesis.^{[1][2]}

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	179324-87-9	[3]
Molecular Formula	C ₁₇ H ₂₉ BF ₃ NO ₄	[1]
Molecular Weight	379.22 g/mol	[1]
Appearance	White to off-white powder	[2]
Melting Point	160 °C	[3]
Purity	≥99%	
Solubility	Soluble in DMF, DCM; Moderate in DMSO	benchchem.com

Table 2: Supplier Specifications

Specification	Limit	Reference(s)
Assay (calculated by free alkali)	66-72%	[2]
Specific Optical Rotation	+9 to +14 deg	[2]
Water Content	≤ 1.0%	[2]
Trifluoroacetic Acid Content	28-32%	[2]
Diastereoisomer	≤ 0.2%	[2]
Enantiomer	≤ 0.2%	[2]

Synthesis and Manufacturing

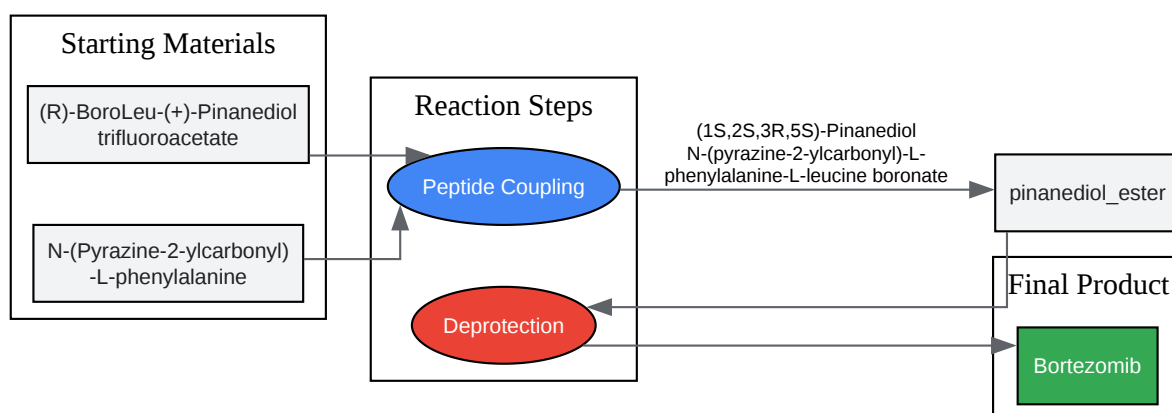
The production of **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** is a multi-step process that requires precise control of stereochemistry. While detailed proprietary manufacturing protocols are not publicly available, the general synthetic strategy involves the formation of the boronic ester from a leucine derivative and (+)-pinanediol. Key challenges in the synthesis include ensuring high enantiomeric purity, which is often achieved through chiral resolution techniques.

A patented continuous process for its use in subsequent reactions highlights the reaction of L-Phenylalanine 4-nitrophenyl ester with 2-pyrazinecarboxylic acid to form an intermediate, which is then reacted with 1.0–1.2 equivalents of **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** under anhydrous conditions.[1]

Role in Drug Development: Synthesis of Bortezomib

The primary application of **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** is as a key starting material for the synthesis of Bortezomib, a first-in-class proteasome inhibitor used in cancer therapy.[4] The chiral integrity of this intermediate is critical for the biological activity of the final drug product.

The synthesis of Bortezomib from this intermediate generally follows a convergent approach, which can be summarized in the following workflow:



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Caption: Synthetic workflow for Bortezomib.

Experimental Protocols (General Overview)

While specific, detailed protocols are proprietary, patent literature outlines the key transformations:

Step 1: Peptide Coupling

- Objective: To couple N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine with **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate**.
- Reagents and Conditions: The coupling is typically carried out using a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).^[1] The reaction is often performed in a mixed solvent system, such as dichloromethane (DCM) and dimethylformamide (DMF), at temperatures ranging from 0°C to room temperature for 16-24 hours.^[1]
- Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The resulting pinanediol ester of Bortezomib is then purified, often by column chromatography.

Step 2: Deprotection of the Pinanediol Group

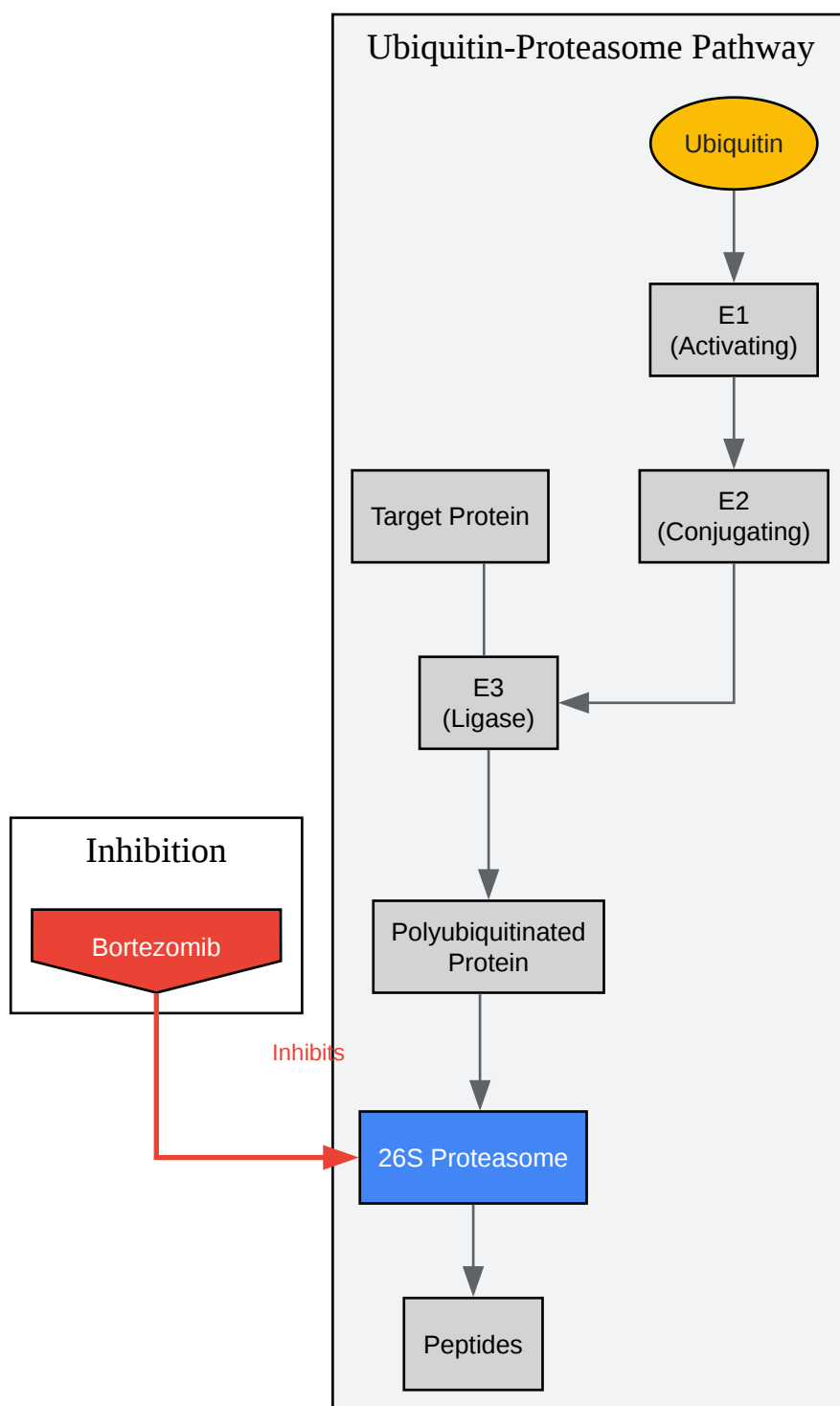
- Objective: To remove the (+)-pinanediol protecting group to yield the final boronic acid, Bortezomib.
- Reagents and Conditions: The deprotection is achieved under acidic conditions.^[5] One patented method describes a transesterification reaction with isobutylboronic acid in a biphasic mixture of hexane and aqueous methanol under strongly acidic conditions. Another approach involves acidic hydrolysis using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which is a rapid process (20-30 minutes).^[1] However, this method carries a risk of racemization.^[1]
- Work-up and Purification: Following the deprotection, the reaction mixture is worked up to isolate Bortezomib. This may involve extraction and subsequent crystallization to obtain the final product in its trimeric boroxine form.

Mechanism of Action of Downstream Products: Proteasome Inhibition

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a precursor to proteasome inhibitors. These drugs, including Bortezomib, function by reversibly inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway. This pathway is essential for the degradation

of intracellular proteins, thereby regulating cellular processes like the cell cycle, gene expression, and apoptosis.

In cancer cells, particularly multiple myeloma, the inhibition of the proteasome leads to a buildup of pro-apoptotic factors and the disruption of protein degradation pathways, ultimately inducing programmed cell death (apoptosis).^[1]



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Caption: The Ubiquitin-Proteasome Pathway and its inhibition.

Conclusion

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a high-value, chiral intermediate that is indispensable for the synthesis of a class of life-saving anticancer drugs. Its synthesis requires stringent control over stereochemistry to ensure the efficacy of the final pharmaceutical product. A thorough understanding of its properties and reaction chemistry is essential for researchers and professionals involved in the development and manufacturing of proteasome inhibitors.

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